Cas no 122018-50-2 (α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI))

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) structure
122018-50-2 structure
Product Name:α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI)
Numero CAS:122018-50-2
MF:C56H90O26
MW:1179.2982211113
CID:226078
PubChem ID:14283960
Update Time:2024-03-01

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • a-L-Arabinopyranoside, (3b,25R)-spirost-5-en-3-yl O-b-D-glucopyranosyl-(1&reg
    • 3)]-O-b-D-galactopyranosyl-(1&reg
    • 4)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 2)- (9CI)
    • Ceposide D
    • Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2'-[2H]pyran],a-L-arabinopyranoside deriv.
    • Spirostan, a-L-arabinopyranoside deriv.
    • α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI)
    • alpha-L-Arabinopyranoside, (3beta,25R)-spirost-5-en-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->3)]-O-beta-D-galactopyranosyl-(1-->4)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-
    • 122018-50-2
    • DTXSID601099151
    • Inchi: 1S/C56H90O26/c1-21-8-13-56(72-19-21)22(2)34-30(82-56)15-28-26-7-6-24-14-25(9-11-54(24,4)27(26)10-12-55(28,34)5)74-52-47(35(61)29(60)20-71-52)80-49-44(70)41(67)45(23(3)73-49)78-53-48(81-51-43(69)40(66)37(63)32(17-58)76-51)46(38(64)33(18-59)77-53)79-50-42(68)39(65)36(62)31(16-57)75-50/h6,21-23,25-53,57-70H,7-20H2,1-5H3
    • Chiave InChI: ZMXQNYSKYBAHKJ-UHFFFAOYSA-N
    • Sorrisi: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CC=C4CC(CCC4(C)C3CCC12C)OC1C(C(C(CO1)O)O)OC1C(C(C(C(C)O1)OC1C(C(C(C(CO)O1)O)OC1C(C(C(C(CO)O1)O)O)O)OC1C(C(C(C(CO)O1)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 1178.57203297g/mol
  • Massa monoisotopica: 1178.57203297g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 26
  • Conta atomi pesanti: 82
  • Conta legami ruotabili: 13
  • Complessità: 2200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 35
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.7
  • Superficie polare topologica: 394Ų
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.